1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea is an organic compound that features a unique combination of a cyclobutyl group and a substituted phenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea typically involves the reaction of 3-chloro-4-fluoroaniline with cyclobutyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields urea derivatives, while substitution reactions can produce a variety of substituted phenylureas .
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the material science field, it is investigated for its potential use in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-cyclobutylurea can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a substituted phenyl ring and has applications in medicinal chemistry.
3-Chloro-4-fluorophenylboronic acid: Another compound with a similar phenyl ring structure, used in various organic synthesis reactions.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C11H12ClFN2O |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclobutylurea |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-6-8(4-5-10(9)13)15-11(16)14-7-2-1-3-7/h4-7H,1-3H2,(H2,14,15,16) |
InChI Key |
BZSJUALEISOLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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